molecular formula C16H14N4O2 B313355 METHYL 4-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]BENZOATE

METHYL 4-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]BENZOATE

Cat. No.: B313355
M. Wt: 294.31 g/mol
InChI Key: CRNPVWATISPIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(5-phenyl-2H-tetraazol-2-yl)methyl]benzoate is an organic compound that features a tetrazole ring, a phenyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]BENZOATE typically involves the reaction of 4-(bromomethyl)benzoate with 5-phenyl-2H-tetrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-phenyl-2H-tetraazol-2-yl)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-[(5-phenyl-2H-tetraazol-2-yl)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]BENZOATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-phenyl-2H-tetraazol-2-yl)methyl]benzoic acid
  • Methyl 4-[(5-methyl-2H-tetraazol-2-yl)methyl]benzoate
  • Ethyl 4-[(5-phenyl-2H-tetraazol-2-yl)methyl]benzoate

Uniqueness

Methyl 4-[(5-phenyl-2H-tetraazol-2-yl)methyl]benzoate is unique due to its specific combination of a tetrazole ring and a benzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

methyl 4-[(5-phenyltetrazol-2-yl)methyl]benzoate

InChI

InChI=1S/C16H14N4O2/c1-22-16(21)14-9-7-12(8-10-14)11-20-18-15(17-19-20)13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

CRNPVWATISPIJR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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